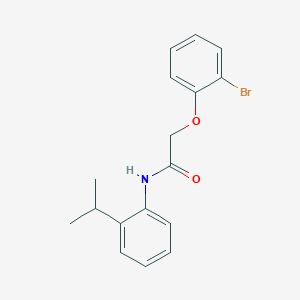![molecular formula C14H18N2O4S B5622787 1-[4-(4-morpholinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5622787.png)
1-[4-(4-morpholinylsulfonyl)phenyl]-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1-[4-(4-morpholinylsulfonyl)phenyl]-2-pyrrolidinone involves novel cyclization techniques. For instance, the cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones can be achieved using polyphosphate ester (PPE), which significantly reduces reaction time and increases yields (Zareef, Iqbal, & Arfan, 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-[4-(4-morpholinylsulfonyl)phenyl]-2-pyrrolidinone, such as 2-benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, has been elucidated using a combination of 1D and 2D NMR, FT-IR, and HRMS, highlighting the complex nature of these molecules (Islas-Jácome et al., 2023).
Chemical Reactions and Properties
Compounds with morpholine and pyrrolidine groups, similar to 1-[4-(4-morpholinylsulfonyl)phenyl]-2-pyrrolidinone, have been shown to engage in a variety of chemical reactions. For example, the reaction of phenyl isocyanate with morpholine and pyrrolidine enamines derived from 2-tetralone confirms the presence of an equilibrium between the 3,4- and 1,4-dihydro-forms of the enamines, which affects their nucleophilic behavior (Pitacco, Colonna, Valentin, & Risaliti, 1974).
Physical Properties Analysis
The physical properties of 1-[4-(4-morpholinylsulfonyl)phenyl]-2-pyrrolidinone and similar compounds can be inferred from related molecules. For instance, the crystal structure of compounds like 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, which share structural similarities, show three-dimensional networks stabilized by π–π interactions, indicating the potential for solid-state fluorescence and other photophysical properties (Selig, Schollmeyer, Albrecht, & Laufer, 2009).
Chemical Properties Analysis
The chemical properties of 1-[4-(4-morpholinylsulfonyl)phenyl]-2-pyrrolidinone can be partially understood by examining the behavior of related sulfonyl and pyrrolidine compounds. Studies show that these compounds exhibit a range of reactivities, such as sulfenylation reactions with pyrroles and indoles, demonstrating the potential for diverse chemical transformations (Gilow, Brown, Copeland, & Kelly, 1991).
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise in a particular application, such as a pharmaceutical drug, further studies might be conducted to optimize its properties and evaluate its safety and efficacy .
properties
IUPAC Name |
1-(4-morpholin-4-ylsulfonylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c17-14-2-1-7-16(14)12-3-5-13(6-4-12)21(18,19)15-8-10-20-11-9-15/h3-6H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAPBZUYCGKHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

phosphinic acid](/img/structure/B5622712.png)
![1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5622721.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[3-(6-methyl-2-oxo-1(2H)-pyridinyl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5622733.png)
![2-benzyl-9-L-histidyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5622741.png)
![ethyl 5'-[(3-methylbutanoyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B5622743.png)
![9-[3-(4-fluorophenyl)propanoyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5622746.png)

![4-(4-methoxyphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5622764.png)
![1-[(4-phenoxyphenyl)sulfonyl]azepane](/img/structure/B5622771.png)
![3-[(3R*,4S*)-4-morpholin-4-yl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]propanoic acid](/img/structure/B5622784.png)
![5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5622793.png)

![1-{2-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-yl]-2-oxoethyl}quinolin-2(1H)-one](/img/structure/B5622805.png)
![1-benzyl-5-[1-(benzylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5622810.png)